

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Technical Guide

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Compound of Interest

Compound Name: 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a member of the chromane class of compounds, a scaffold found in numerous natural products with diverse biological activities. While specific research on this particular molecule is limited, its structural features, combining a chromane core with benzoyl and dihydroxy substitutions, suggest potential for significant pharmacological effects. This technical guide provides a summary of its known basic properties and explores its potential biological activities and mechanisms of action based on the established pharmacology of related chromane and chromone derivatives. Furthermore, this document outlines generalized experimental protocols for the characterization and evaluation of such compounds, offering a foundational framework for future research and drug development efforts.

Core Properties

The fundamental physicochemical properties of **6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane** are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.

Property	Value	Source
CAS Number	86606-14-6	[1][2][3]
Molecular Formula	C ₁₈ H ₁₈ O ₄	[3]
Molecular Weight	298.33 g/mol	[1]
Solubility	Soluble in appropriate organic solvents. For aqueous solutions, warming to 37°C and ultrasonication may be required to enhance solubility.	[4]
Storage	Desiccate at -20°C for long-term stability.	[4]

Potential Biological Activities and Mechanisms of Action

Direct biological studies on **6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane** are not extensively documented in publicly available literature. However, the chromane and chromone scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7]

Potential Anti-inflammatory Activity

Chromone derivatives have been shown to exert anti-inflammatory effects through various mechanisms.[8][9] A plausible mechanism for **6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane** could involve the modulation of key inflammatory signaling pathways. For instance, some chromones inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF- α , IL-6, IL-1 β) in macrophages.[8][10] This is often achieved by targeting transcription factors like NF- κ B, which is a central regulator of the inflammatory response.[10] Another potential mechanism could be the activation of the glucocorticoid receptor, which can lead to the suppression of inflammatory gene expression.[10]

Potential Anticancer Activity

The chromane and chromone moieties are present in many compounds with demonstrated anticancer properties.[5][11] A common mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells.[12] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[13][14][15] It is hypothesized that **6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane** could potentially trigger the intrinsic apoptotic pathway by causing mitochondrial stress and the release of pro-apoptotic factors like cytochrome c.[14][16]

Experimental Protocols

The following sections describe generalized experimental workflows for the synthesis, characterization, and biological evaluation of chromane derivatives like **6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane**.

Synthesis of Chromane Derivatives

The synthesis of chromane scaffolds can be achieved through various organic chemistry reactions. A common approach involves the annulation of a phenol with a suitable three-carbon component. Triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes represents a modern and efficient method for constructing the chromane ring system.[17][18]

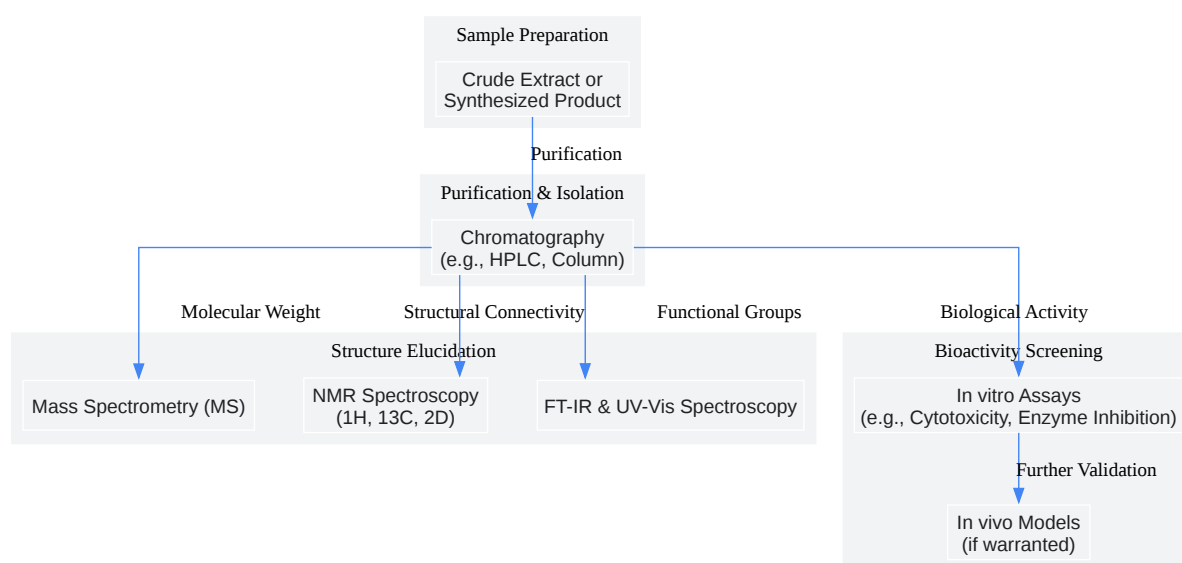
General Protocol for Triflimide-Catalyzed Chromane Synthesis:

- **Reactant Preparation:** Dissolve the o-hydroxy benzylic alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
- **Addition of Alkene:** Add the alkene (1.5 equivalents) dropwise to the stirred solution.
- **Catalyst Addition:** Introduce a pre-prepared solution of triflimide (5 mol%) in DCM.
- **Reaction:** Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

- Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO_3).
- Extraction: Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired chromane derivative.^[18]

Characterization of a Novel Compound

A general workflow for the characterization of a newly synthesized or isolated natural product like **6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane** is crucial to confirm its structure and purity.



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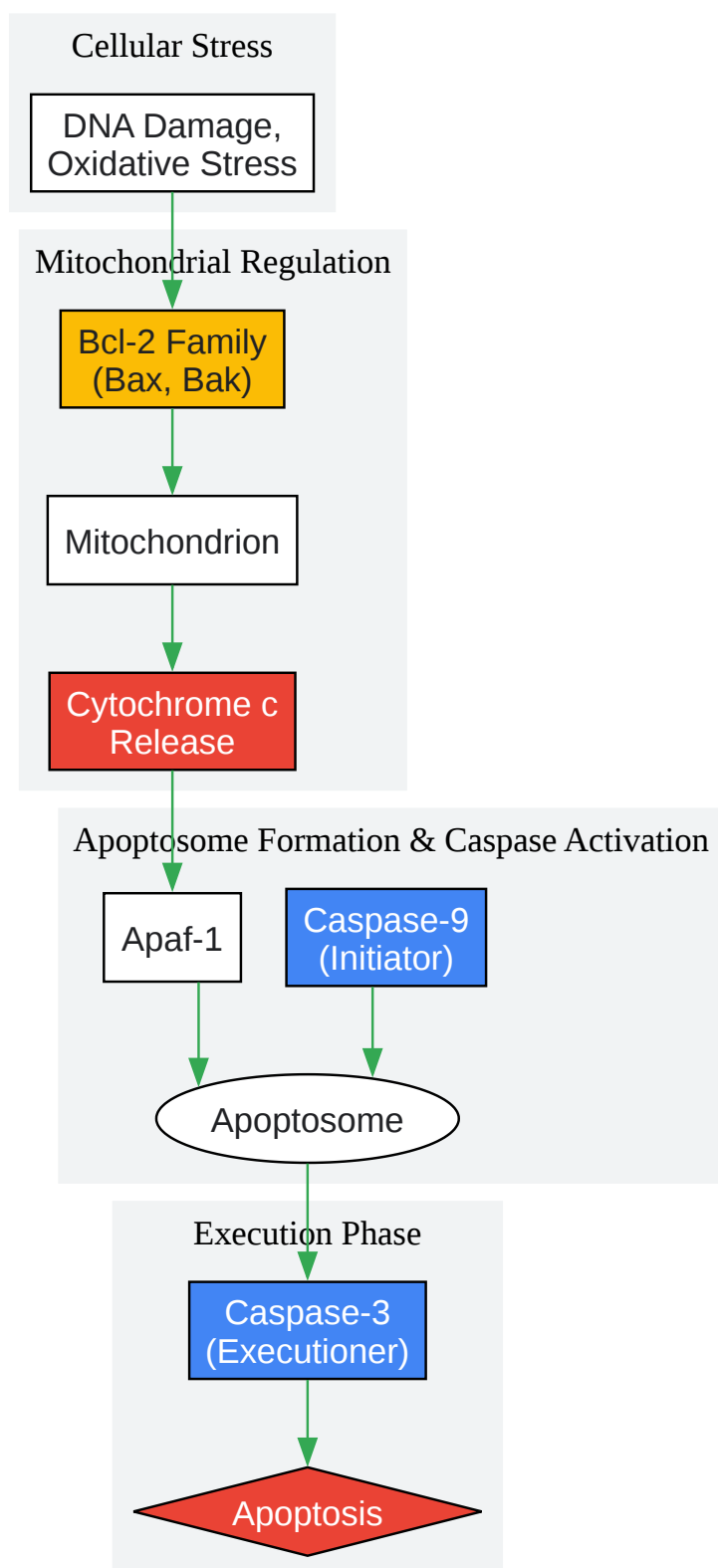
A generalized workflow for the characterization of a novel compound.

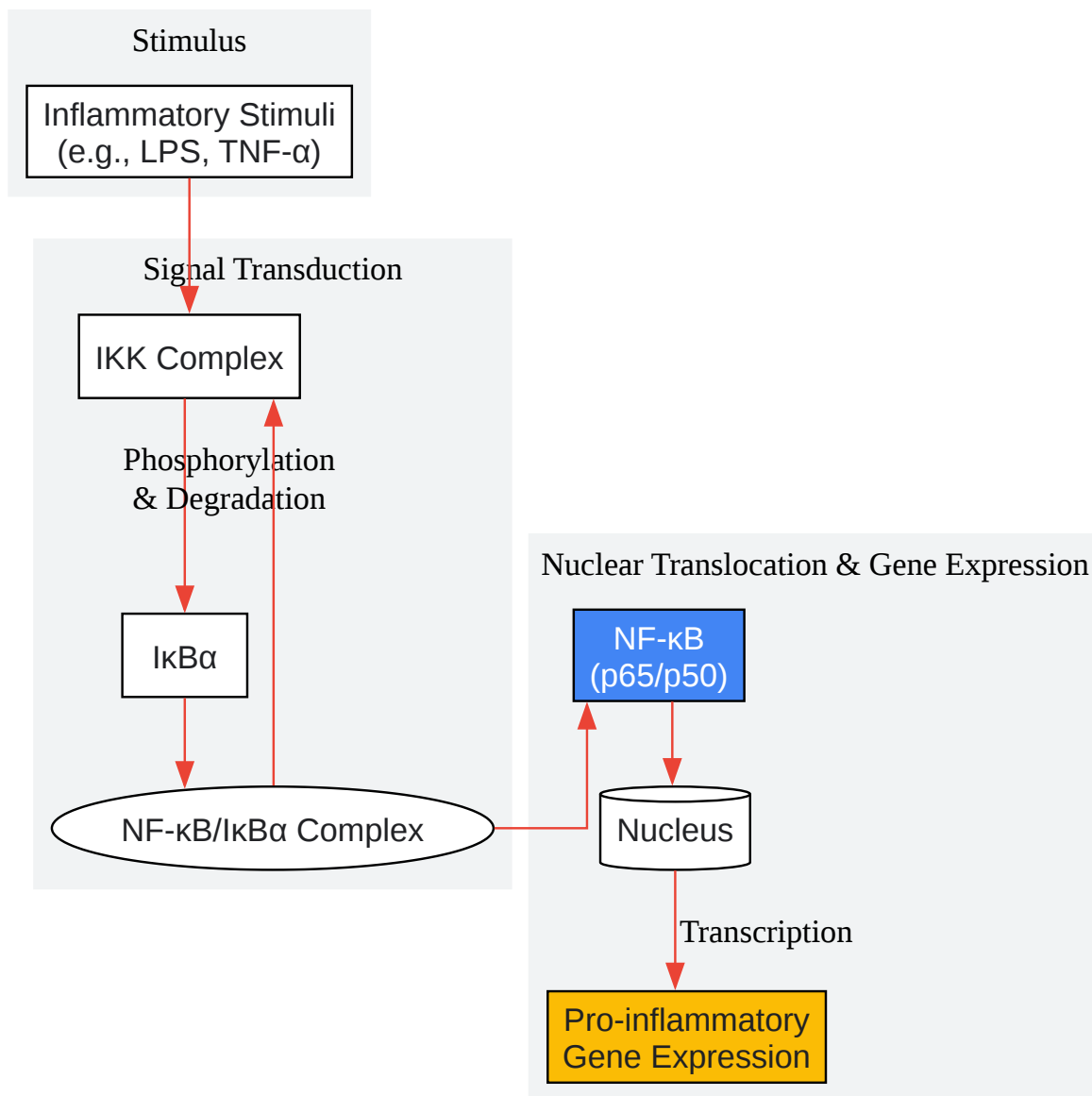
Visualization of Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by **6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane**, based on the known activities of related compounds.

Intrinsic Apoptosis Pathway

This pathway is a key mechanism for inducing cell death in cancer cells and is a common target for chemotherapeutic agents.





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